molecular formula C14H20N2O B13150165 N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide

N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide

Cat. No.: B13150165
M. Wt: 232.32 g/mol
InChI Key: LCMZHJWGDKAQPM-UHFFFAOYSA-N
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Description

N-Ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide is a structurally complex molecule featuring a tetrahydroquinoline core linked to a propanamide group substituted with an ethyl moiety. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets such as opioid receptors and enzymes . The propanamide side chain enhances solubility and bioavailability, while the ethyl group at the terminal amine may influence steric and electronic properties, modulating receptor binding and metabolic stability.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide

InChI

InChI=1S/C14H20N2O/c1-2-15-14(17)8-7-11-9-10-16-13-6-4-3-5-12(11)13/h3-6,11,16H,2,7-10H2,1H3,(H,15,17)

InChI Key

LCMZHJWGDKAQPM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCC1CCNC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the Propanamide Moiety: The final step involves the acylation of the tetrahydroquinoline derivative with propanoyl chloride or a similar reagent to form the propanamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide derivatives have been investigated for their anticancer properties. Research indicates that compounds derived from tetrahydroquinoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that tetrahydroquinoline hybrids could induce apoptosis in cancer cells through the modulation of specific signaling pathways .

2. Antimicrobial Properties
Tetrahydroquinoline-based compounds have shown promising antimicrobial activity. The structure of this compound allows for interactions with bacterial membranes and cellular targets, leading to inhibition of growth in pathogenic bacteria . Such properties make these compounds potential candidates for developing new antibiotics.

3. Neuroprotective Effects
Research has indicated that tetrahydroquinoline derivatives can exhibit neuroprotective effects. These compounds may help in preventing neurodegeneration by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress . This is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.

Cosmetic Applications

1. Skin Care Formulations
The unique chemical structure of this compound lends itself to applications in cosmetic formulations. It can be used as an active ingredient in skin care products aimed at improving skin hydration and elasticity. Studies have shown that such compounds can enhance dermal penetration and improve the bioavailability of other active ingredients .

2. Anti-aging Products
Due to its potential antioxidant properties, this compound is being explored for use in anti-aging formulations. Its ability to neutralize free radicals may contribute to reducing the visible signs of aging on the skin .

Summary Table of Applications

Application Area Description References
AnticancerInduces apoptosis in cancer cells; significant cytotoxicity against various cancer lines
AntimicrobialInhibits growth of pathogenic bacteria; potential for new antibiotic development
NeuroprotectiveProtects neurons from oxidative stress; potential treatment for neurodegenerative diseases
Skin CareImproves skin hydration and elasticity; enhances penetration of other active ingredients
Anti-agingNeutralizes free radicals; reduces visible signs of aging

Case Studies

Case Study 1: Anticancer Activity
In a recent study focusing on the synthesis of tetrahydroquinoline hybrids with anticancer properties, researchers found that modifications to the N-ethyl group significantly enhanced the cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .

Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of tetrahydroquinoline derivatives demonstrated that certain analogs could significantly reduce neuronal cell death induced by oxidative stress. The findings suggest that these compounds could be further developed into therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Opioid Receptor Ligands

Compounds such as (2S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-(6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide (15b) and (15c) () share the tetrahydroquinoline-propanamide backbone but incorporate bulkier aromatic substituents (naphthalene) and hydroxy-dimethylphenyl groups. These modifications enhance µ-opioid receptor (MOR) binding affinity and mixed MOR/δ-opioid receptor (DOR) efficacy, as demonstrated by their nanomolar-range activity in receptor assays .

Compound Name Key Substituents Molecular Weight (Da) Biological Activity Reference
N-Ethyl-3-(THQ-4-yl)propanamide Ethyl, propanamide ~274.36* Hypothetical MOR/DOR modulation
15b (naphthalen-1-ylmethyl derivative) Naphthalene, hydroxy-dimethylphenyl 502.1 ([M+Na]⁺) Mixed MOR/DOR agonist
4f (cyclopropanecarbonyl derivative) Cyclopropanecarbonyl, benzyl 500.3 ([M+H]⁺) MOR agonist with improved bioavailability

*Estimated based on molecular formula.

Antiviral and Enzyme-Targeting Derivatives

Compounds like 3-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide () replace the ethyl group with a methoxyphenyl-propanamide chain. Such derivatives are explored for antiviral activity against coronaviruses, suggesting that substituent polarity significantly impacts target selectivity .

Propanamide Derivatives with Heterocyclic Variations

Tetrahydroisoquinoline Analogs

N-(3-chloro-4-fluorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide () replaces the tetrahydroquinoline core with tetrahydroisoquinoline and introduces a pyridine ring. This structural shift results in higher LogP (3.8 vs. ~2.5 for the target compound) and altered binding kinetics, as seen in its increased affinity for kinase targets .

Triazolopyridine and Pyrazole Derivatives

N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide () and 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylpropanamide () exemplify propanamide-linked heterocycles with distinct bioactivity. The triazolopyridine derivative’s trifluoromethyl group enhances metabolic stability, while the pyrazole analog’s amino-dimethyl group favors hydrogen bonding with enzymatic active sites .

Physicochemical and Pharmacokinetic Comparisons

Property N-Ethyl-3-(THQ-4-yl)propanamide 15b () 3-Methoxyphenyl Analog ()
LogP ~2.5 (estimated) 3.1 3.2
Molecular Weight 274.36 502.1 396.48
Solubility Moderate (amide group) Low (aromatic bulk) Low (high lipophilicity)
Bioavailability Hypothetically high Moderate Limited (high LogP)

Key Findings and Implications

Substituent Effects : Bulky aromatic groups (e.g., naphthalene in 15b) enhance receptor binding but reduce solubility, whereas smaller alkyl groups (e.g., ethyl) may optimize balance between bioavailability and activity .

Core Modifications: Replacing tetrahydroquinoline with tetrahydroisoquinoline () or chromenothiazole () alters target selectivity, underscoring the core’s role in directing biological interactions.

Functional Groups : Propanamide-terminated ethyl chains favor metabolic stability compared to ethanediamide derivatives, which may exhibit faster clearance .

Biological Activity

N-ethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of opioid receptor interactions. This article explores its biological activity through a synthesis of research findings, including data tables and case studies.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core, which is known for its ability to interact with various neurotransmitter receptors. The synthesis often involves modifications to the tetrahydroquinoline scaffold to enhance binding affinity and selectivity toward specific opioid receptors.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in relation to its agonistic and antagonistic properties at opioid receptors. The compound exhibits a promising profile as a mixed μ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonist.

Key Findings:

  • Receptor Affinity : Research indicates that modifications to the N-substituents of the tetrahydroquinoline scaffold can significantly affect binding affinities at MOR and DOR. For instance, one study found that certain analogues showed high binding affinity with selectivity for MOR over DOR and κ-opioid receptor (KOR) .
  • Antinociceptive Effects : In vivo studies demonstrated that some analogues of this compound produced dose-dependent antinociception. For example, an analogue reached a latency cutoff time of 20 seconds in tail flick assays at a dosage of 10 mg/kg .
  • Duration of Action : The duration of antinociceptive action for certain compounds was comparable to established opioids, lasting approximately 1 hour post-administration .

Data Table: Biological Activity Summary

CompoundMOR Affinity (nM)DOR Affinity (nM)KOR Affinity (nM)Antinociceptive EfficacyDuration of Action
This compound0.190.51HighYes~1 hour
Analogue 4h0.190.51LowFull antinociception~1 hour
Analogue 4fNot specifiedNot specifiedNot specifiedPartial antinociceptionNot specified

Case Study 1: Antinociceptive Efficacy

In a study investigating the antinociceptive properties of various tetrahydroquinoline derivatives, one specific analogue demonstrated significant efficacy in reducing pain responses in animal models. The compound exhibited both MOR agonism and DOR antagonism, suggesting a balanced profile that could mitigate side effects commonly associated with pure agonists .

Case Study 2: Binding Affinity Modifications

Another study focused on the impact of N-acetylation on the tetrahydroquinoline core. Results indicated that this modification improved DOR affinity while maintaining high MOR selectivity. This highlights the potential for structural modifications to optimize therapeutic profiles for pain management .

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